molecular formula C9H10ClN3 B13527794 2-(5-chloro-1H-benzimidazol-1-yl)ethanamine

2-(5-chloro-1H-benzimidazol-1-yl)ethanamine

Cat. No.: B13527794
M. Wt: 195.65 g/mol
InChI Key: YAMILBKZLVATHW-UHFFFAOYSA-N
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Description

2-(5-chloro-1h-1,3-benzodiazol-1-yl)ethan-1-amine is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-1h-1,3-benzodiazol-1-yl)ethan-1-amine typically involves the reaction of 5-chloro-1h-1,3-benzodiazole with ethylenediamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-1h-1,3-benzodiazol-1-yl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the benzodiazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzodiazole derivatives .

Scientific Research Applications

2-(5-chloro-1h-1,3-benzodiazol-1-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-chloro-1h-1,3-benzodiazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloro-2-methyl-1h-1,3-benzodiazol-1-yl)ethan-1-amine
  • 5-chloro-1,3-dihydro-1-(4-piperidinyl)-2h-benzodiazol-2-one

Uniqueness

2-(5-chloro-1h-1,3-benzodiazol-1-yl)ethan-1-amine is unique due to its specific substitution pattern and the presence of an ethylamine group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

2-(5-chlorobenzimidazol-1-yl)ethanamine

InChI

InChI=1S/C9H10ClN3/c10-7-1-2-9-8(5-7)12-6-13(9)4-3-11/h1-2,5-6H,3-4,11H2

InChI Key

YAMILBKZLVATHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=CN2CCN

Origin of Product

United States

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